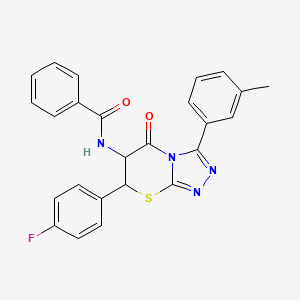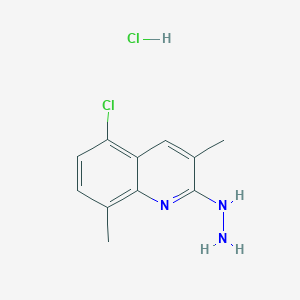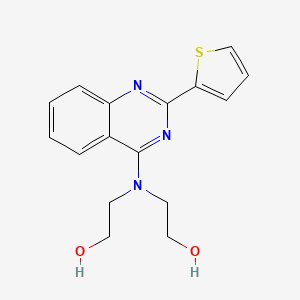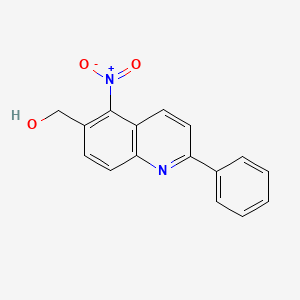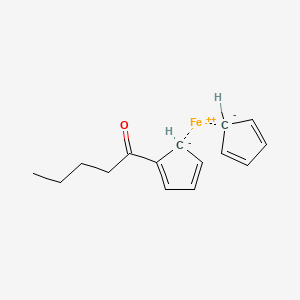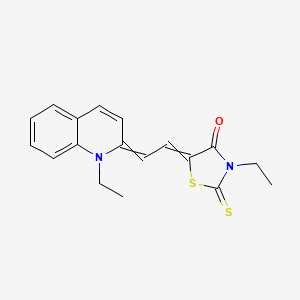
4-Thiazolidinone, 3-ethyl-5-((1-ethyl-2(1H)-quinolinylidene)ethylidene)-2-thioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Thiazolidinone, 3-ethyl-5-((1-ethyl-2(1H)-quinolinylidene)ethylidene)-2-thioxo- is a heterocyclic compound that features a thiazolidinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 3-ethyl-5-((1-ethyl-2(1H)-quinolinylidene)ethylidene)-2-thioxo- typically involves the condensation of 3-ethyl-2-thioxo-4-thiazolidinone with 1-ethyl-2-quinolinecarbaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Thiazolidinone, 3-ethyl-5-((1-ethyl-2(1H)-quinolinylidene)ethylidene)-2-thioxo- can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline moiety can be reduced to form dihydroquinoline derivatives.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are typical reagents.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Various alkyl or aryl substituted derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 4-Thiazolidinone, 3-ethyl-5-((1-ethyl-2(1H)-quinolinylidene)ethylidene)-2-thioxo- involves its interaction with various molecular targets and pathways. The thiazolidinone core can interact with enzymes and proteins, inhibiting their activity. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. Additionally, the compound’s antioxidant properties can neutralize reactive oxygen species (ROS), reducing oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Thiazolidinone, 3-ethyl-2-thioxo-: Lacks the quinoline moiety, making it less effective in DNA intercalation.
3-Quinolinecarbaldehyde derivatives: Lack the thiazolidinone core, reducing their ability to inhibit enzymes and proteins.
Other thiazolidinone derivatives: May have different substituents, affecting their pharmacological properties and applications.
Uniqueness
4-Thiazolidinone, 3-ethyl-5-((1-ethyl-2(1H)-quinolinylidene)ethylidene)-2-thioxo- is unique due to the combination of the thiazolidinone core and the quinoline moiety. This dual functionality enhances its biological activity and broadens its range of applications in various fields.
Propriétés
Numéro CAS |
23350-56-3 |
|---|---|
Formule moléculaire |
C18H18N2OS2 |
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
3-ethyl-5-[2-(1-ethylquinolin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H18N2OS2/c1-3-19-14(10-9-13-7-5-6-8-15(13)19)11-12-16-17(21)20(4-2)18(22)23-16/h5-12H,3-4H2,1-2H3 |
Clé InChI |
VXTRKKVTLJDOET-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=CC=C2C(=O)N(C(=S)S2)CC)C=CC3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-6-hydroxybenzoate](/img/structure/B13752161.png)
![7-Hydroxy-2',3',5',6'-tetramethylspiro[acridine-9(2H),1'-[2,5]cyclohexadiene]-2,4'-dione](/img/structure/B13752162.png)
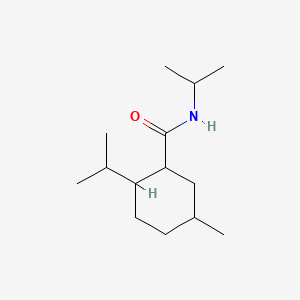
![6-p-Tolylsulfanyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13752165.png)

